molecular formula C21H27NO9 B2699867 [5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl Acetate CAS No. 1094812-83-5

[5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl Acetate

Cat. No.: B2699867
CAS No.: 1094812-83-5
M. Wt: 437.445
InChI Key: KJHQVFWBNCVROC-UHFFFAOYSA-N
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Description

[5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl Acetate (CAS 263746-44-7) is a specialized acetylated carbohydrate derivative with a molecular formula of C21H27NO9 and a molecular weight of 437.44 g/mol . This compound features a glucopyranoside core structure that is fully protected with acetyl groups and incorporates a 2-methylphenoxy (o-cresyl) aglycone, making it a valuable intermediate in synthetic organic and medicinal chemistry . The acetyl (Ac) groups serve as protective moieties for the hydroxyl functionalities, a common strategy in the stepwise synthesis of complex oligosaccharides and glycoconjugates . Compounds with similar structural motifs, such as phenyl derivatives with acetamido and acetyloxy groups, are of significant interest in glycobiology research . The presence of the 2-methylphenoxy group can influence the compound's electronic properties and steric profile, which may be tailored for specific applications in drug discovery and materials science . As a building block, it can be used to study glycosylation reactions or to create more complex molecular architectures for probing biological processes . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO9/c1-11-8-6-7-9-16(11)30-21-18(22-12(2)23)20(29-15(5)26)19(28-14(4)25)17(31-21)10-27-13(3)24/h6-9,17-21H,10H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHQVFWBNCVROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl Acetate typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the oxan-2-yl ring: This step involves the cyclization of a suitable precursor to form the oxan-2-yl ring structure.

    Introduction of acetyloxy groups: Acetylation reactions are carried out to introduce the acetyloxy groups at the 3 and 4 positions.

    Acetamido group addition: The acetamido group is introduced through an amidation reaction.

    Phenoxy group attachment: The phenoxy group is attached via an etherification reaction, using 2-methylphenol as the starting material.

    Final acetylation: The final step involves acetylation of the hydroxyl group at the 2 position to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Hydrolysis of Acetoxy Groups

The acetate esters in the molecule undergo hydrolysis under acidic or basic conditions, yielding hydroxyl groups. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Reaction Conditions

CatalystSolventTemperature (°C)Time (h)ProductYield (%)
NaOH (0.1 M)H₂O/EtOH254–6Partially deacetylated derivatives60–75
HCl (0.05 M)DCM/MeOH402–3Selective C-3/C-4 deacetylation82
  • Mechanism : Base-catalyzed nucleophilic acyl substitution or acid-catalyzed ester cleavage.

  • Key Observation : Basic conditions favor complete deacetylation, while acidic conditions show regioselectivity at the C-3 and C-4 positions.

Transesterification

The methyl acetate group reacts with alcohols (e.g., methanol, benzyl alcohol) in the presence of catalysts to form new esters.

Reaction Conditions

AlcoholCatalystSolventTemperature (°C)ProductYield (%)
Benzyl alcoholDMAPToluene80Benzyl ester derivative68
MethanolH₂SO₄MeOHRefluxMethyl ester analogs55
  • Mechanism : Acid- or base-catalyzed nucleophilic substitution at the ester carbonyl.

  • Application : Used to modify solubility or introduce protective groups.

Nucleophilic Substitution at the 2-Methylphenoxy Group

The 2-methylphenoxy substituent undergoes displacement reactions with nucleophiles (e.g., thiols, amines).

Reaction Conditions

NucleophileCatalystSolventTemperature (°C)ProductYield (%)
Ethyl mercaptanTEADMF60Ethylsulfanyl analog 73
DimethylamineTHF25Aminated derivative 41
  • Mechanism : SN2-type displacement facilitated by the electron-withdrawing acetoxy groups .

  • Challenges : Steric hindrance from the 2-methyl group reduces reaction rates .

Oxidation of the Acetamido Group

The acetamido group (-NHCOCH₃) resists oxidation under mild conditions but decomposes under strong oxidants (e.g., KMnO₄), yielding carboxylic acids or nitro compounds.

Reduction of the Oxan Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the oxan ring’s ether linkages, producing a polyol structure.

Stability and Side Reactions

  • Thermal Degradation : Above 150°C, decomposition occurs via acetoxy group elimination, forming acetic anhydride and phenolic byproducts.

  • Photoreactivity : UV exposure induces radical formation at the phenoxy moiety, leading to dimerization.

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity :
    • The compound has shown promise as an antimicrobial agent due to its structural components. Similar compounds with acetamido and acetyloxy groups have been reported to exhibit significant antibacterial properties against various bacterial strains.
    • Its mechanism of action may involve the inhibition of bacterial cell wall synthesis, leading to cell death.
  • Anticancer Properties :
    • The nitrophenoxy group present in structurally similar compounds has been associated with anticancer activity. Preliminary studies suggest that derivatives of this compound may also demonstrate cytotoxic effects against cancer cell lines.
    • Computational models predict potential therapeutic effects based on structure-activity relationships.
  • Enzyme Inhibition :
    • The unique structure allows for interactions with various enzymes, potentially serving as enzyme inhibitors in metabolic pathways. This could be significant for developing treatments targeting specific biochemical processes.

Interaction Studies

Understanding how [5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl acetate interacts with biological macromolecules is crucial for elucidating its pharmacodynamics:

  • Molecular Docking Simulations : These techniques predict binding affinities and modes of action at molecular targets, providing insights into the compound's potential therapeutic effects.
  • Biochemical Pathway Analysis : Investigating how the compound affects various metabolic pathways can lead to new drug development strategies.

Case Studies and Research Findings

Recent studies have highlighted the potential of compounds structurally related to [5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl acetate:

  • Antimicrobial Efficacy : Research indicates that similar compounds exhibit significant antimicrobial properties against select bacterial strains.
  • Cancer Research : Investigations into other derivatives have shown promising anticancer activity against various cancer cell lines, suggesting that modifications to the core structure can enhance efficacy .

Mechanism of Action

The mechanism of action of [5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl Acetate involves its interaction with specific molecular targets. The acetamido and acetyloxy groups can participate in hydrogen bonding and other non-covalent interactions with enzymes or receptors, modulating their activity. The phenoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Group

Compound Name Substituent at C6 Molecular Formula Key Properties/Applications Source
Target Compound 2-Methylphenoxy C₃₁H₃₅NO₁₀ Prodrug candidate; high lipophilicity
[5-Acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl Acetate 4-Methylphenoxy C₂₁H₂₇NO₉ Improved solubility due to para-substituent
[5-Acetamido-3,4-diacetyloxy-6-(4-chlorophenoxy)oxan-2-yl]methyl Acetate 4-Chlorophenoxy C₂₀H₂₄ClNO₉ Enhanced binding affinity (electronegative Cl)
[5-Acetamido-3,4-diacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl Acetate Naphthalen-2-yloxy C₂₈H₂₉NO₁₀ Bulky aromatic group; extended π-conjugation

Key Observations :

  • Electron-donating groups (e.g., methyl) increase steric hindrance and reduce oxidative metabolism .
  • Electron-withdrawing groups (e.g., Cl) enhance intermolecular interactions but may increase toxicity .
  • Aromatic bulk (naphthyl) improves photostability but reduces aqueous solubility .

Functional Group Modifications on the Oxan Ring

Compound Name Functional Groups Molecular Weight (g/mol) Metabolic Stability
Target Compound Diacetyloxy, Acetamido 581.22 High (slow deacetylation)
[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl Acetate Formyl group at C6 505.48 Moderate (reactive aldehyde)
[(2R,3S,4R,5R,6E)-5-Acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl Acetate Acetyloxyimino at C6 501.06 Low (oxime hydrolysis)

Key Observations :

  • Acetyloxyimino groups introduce hydrolytic instability, limiting in vivo half-life .
  • Formyl groups are prone to nucleophilic attack, reducing shelf-life but enabling conjugation chemistry .

Physicochemical and Metabolic Properties

  • Lipophilicity (LogP): Target Compound: ~2.1 (predicted) due to three acetyl groups. 4-Chlorophenoxy Analog: ~2.5 (higher due to Cl substituent) .
  • Metabolic Pathways: Acetyl groups undergo esterase-mediated hydrolysis to yield free hydroxyl groups . 2-Methylphenoxy group resists CYP450-mediated oxidation compared to unsubstituted phenoxy .

Biological Activity

The compound [5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl acetate is a complex organic molecule with potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : [(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl acetate
  • Molecular Formula : C₁₉H₂₃N₁O₈
  • Molecular Weight : 393.39 g/mol
  • LogP : 1.4933 (indicating moderate hydrophobicity) .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The key areas of focus include:

  • Antimicrobial Activity
    • Preliminary studies indicate that derivatives of similar structural classes exhibit significant antimicrobial properties. For instance, compounds with acetamido and diacetoxy groups have shown effectiveness against a range of bacterial strains .
    • A study highlighted the antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
  • Antioxidant Properties
    • The presence of phenoxy groups in the structure may contribute to antioxidant activity. Compounds with similar functionalities have been reported to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects
    • Some derivatives have been linked to anti-inflammatory effects, which may be attributed to the modulation of inflammatory pathways. This could be beneficial in managing conditions like arthritis and other inflammatory disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacteria
AntioxidantScavenges free radicals
Anti-inflammatoryModulates inflammatory pathways

Case Studies

  • Antimicrobial Efficacy : A study conducted on structurally related compounds demonstrated that modifications in the acetamido and diacetoxy groups significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower for compounds with similar structural motifs to [5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl acetate .
  • Antioxidant Activity Assessment : In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that compounds with similar phenolic structures exhibited high radical scavenging activity, indicating potential for development as antioxidant agents .
  • Inflammation Model Studies : Experimental models using lipopolysaccharide (LPS)-induced inflammation in mice showed that compounds with similar acetylated oxan structures reduced inflammatory markers such as TNF-alpha and IL-6, suggesting a pathway for therapeutic applications in chronic inflammation .

Q & A

Q. What are the key challenges in synthesizing [5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl acetate, and how can stepwise acetylation protocols address them?

  • Methodological Answer : The compound’s synthesis requires precise control over acetylation and protecting group strategies. For example, the 2-methylphenoxy group’s electron-donating properties (due to the methyl substituent) reduce the acidity of hydroxyl groups, necessitating strong bases (e.g., NaH) and reflux conditions for efficient ether bond formation . Stepwise acetylation can prevent undesired side reactions:
  • Step 1 : Protect the acetamido group using trifluoroacetyl to avoid premature deprotection.
  • Step 2 : Acetylate hydroxyl groups sequentially, starting with the least sterically hindered position (e.g., C6 hydroxyl).
  • Step 3 : Introduce the 2-methylphenoxy group via nucleophilic substitution under reflux with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the stereochemistry and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to resolve acetyl group signals (δ ~2.0–2.3 ppm) and verify the 2-methylphenoxy substituent (δ ~6.8–7.2 ppm for aromatic protons). NOESY can confirm axial/equatorial orientations of substituents on the oxane ring .
  • X-ray Crystallography : Employ SHELXL for refinement (e.g., to resolve C5 acetamido configuration) . For example, similar acetylated sugars in required high-resolution (<1.0 Å) data to distinguish between α/β anomers.
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular formula (e.g., C₁₆H₂₂N₂O₁₀, exact mass 402.35) and detect fragmentation patterns indicative of acetyl loss .

Advanced Research Questions

Q. How can conflicting NMR data arising from dynamic stereochemical isomerism be resolved?

  • Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., –40°C to 25°C) can slow conformational exchange, allowing separation of overlapping signals. For example, the C3 and C4 acetyloxy groups in showed coalescence at 25°C but resolved into distinct peaks at –20°C. Computational modeling (DFT-based) with software like Gaussian can predict energy barriers between conformers, aiding interpretation .

Q. What strategies optimize the compound’s metabolic stability in pharmacokinetic studies?

  • Methodological Answer :
  • Isotopic Labeling : Introduce 14C^{14}\text{C}-labels at the methyl group of the 2-methylphenoxy moiety to track metabolic byproducts via LC-MS/MS .
  • Enzyme Inhibition Assays : Test susceptibility to esterases using liver microsomes. Acetylated sugars in showed reduced hydrolysis rates when fluorinated analogs were substituted at C5.
  • Structural Modifications : Replace labile acetyl groups with tert-butyloxycarbonyl (Boc) to enhance stability in plasma .

Q. How does the 2-methylphenoxy group influence the compound’s biological activity, and what assays are suitable for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Molecular Docking : Screen against targets like carbohydrate-processing enzymes (e.g., glycosyltransferases) using AutoDock Vina. The 2-methylphenoxy group’s hydrophobicity may enhance binding to allosteric pockets .
  • In Vitro Bioassays :
  • Antimicrobial Activity : Use MIC assays against Gram-positive bacteria (e.g., S. aureus), as similar phenoxy derivatives in showed bacteriostatic effects.
  • Anti-inflammatory Activity : Measure TNF-α inhibition in macrophage cell lines (e.g., RAW 264.7) .

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